![molecular formula C15H14ClNO3S B2850368 N-(3-chlorophenyl)-2-tosylacetamide CAS No. 103119-94-4](/img/structure/B2850368.png)
N-(3-chlorophenyl)-2-tosylacetamide
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Overview
Description
“N-(3-chlorophenyl)-2-tosylacetamide” is a compound that contains a tosyl group (a sulfonyl group attached to a toluene), an acetamide group (an acetyl group bound to a nitrogen), and a chlorophenyl group (a phenyl group with a chlorine substituent). These functional groups are common in organic chemistry and are often seen in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic and steric properties of the functional groups present. The tosyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the chlorine atom on the phenyl ring could also influence the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of “N-(3-chlorophenyl)-2-tosylacetamide” would be influenced by the functional groups present. The acetamide group could undergo hydrolysis, and the tosyl group could be displaced by nucleophiles. The chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-2-tosylacetamide” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Neuroscience and Pharmacology
The compound N-(3-chlorophenethyl)-4-nitrobenzamide, which is structurally similar to N-(3-chlorophenyl)-2-tosylacetamide, has significant importance in the realm of neuroscience and pharmacology . It acts as a neuromodulator, influencing mood, cognition, and behavior. It also serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines .
Drug Discovery
The pharmacological properties of N-(3-chlorophenethyl)-4-nitrobenzamide have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Enhancement of Biological Activity
Strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity . This makes N-(3-chlorophenyl)-2-tosylacetamide a potential candidate for enhancing the biological activity of other compounds.
Antimicrobial Therapy
The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide contributes to a wide range of therapeutic agents with applications in antimicrobial therapy .
Cancer Treatment
The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide also contributes to therapeutic agents used in cancer treatment .
Synthetic Applications
N-substituted benzamides, which include N-(3-chlorophenyl)-2-tosylacetamide, have numerous synthetic applications .
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXMTLNRQYVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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